
2-Aminobutane-1,4-diol
Overview
Description
2-Aminobutane-1,4-diol (CAS 80572-06-1) is a four-carbon aliphatic diol with an amine functional group. Its molecular formula is C₄H₁₁NO₂, and it is characterized by two hydroxyl groups at positions 1 and 4 and an amine group at position 2. It is stored under dark, dry conditions at 2–8°C due to its sensitivity to light and moisture . The compound is classified as corrosive (H314) and a respiratory irritant (H335), requiring stringent safety protocols during handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminobutane-1,4-diol can be synthesized through several methods. One notable method involves the reduction of D/L-aspartic acid or its derivatives under harsh reaction conditions . Another innovative approach is the asymmetric synthesis from formaldehyde via chemoenzymatic catalysis, which offers excellent atom-economy and stereoselectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of formaldehyde as a starting material. The process includes the coupling of formaldehyde with small aldehydes, followed by reduction or transamination to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as lead tetraacetate or periodic acid are commonly used for the oxidative cleavage of diols.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing this compound.
Substitution: Various nucleophiles can be used to substitute the amino group under appropriate conditions.
Major Products: The major products formed from these reactions include aldehydes, ketones, simpler amines, and various substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-Aminobutane-1,4-diol serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the pharmaceutical and agrochemical industries for the development of new drugs and agricultural products. The compound can undergo various chemical transformations:
- Oxidation : Converts to 2-aminobutane-1,4-dione using oxidizing agents like potassium permanganate.
- Reduction : Can be reduced to butane-1,4-diol using sodium borohydride.
- Substitution Reactions : The amino group allows for nucleophilic substitution reactions to form N-alkylated or N-acylated derivatives.
Biological Applications
Role in Metabolic Pathways
Research indicates that this compound may play a role in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis. Its unique structure allows it to interact with specific enzymes and receptors:
- Enzyme Substrate : Acts as a substrate for enzymes involved in amino acid metabolism.
- Neurotransmitter Interaction : Preliminary studies suggest potential effects on neuronal signaling by interacting with neurotransmitter receptors .
Therapeutic Potential
Neurological Disorders
Ongoing research is exploring the potential of this compound as a therapeutic agent for neurological disorders. Its ability to influence neurotransmitter systems may provide insights into treatments for conditions such as depression and anxiety.
Industrial Applications
Polymer Production
In industrial settings, this compound is utilized in the production of polymers. Its functionality as an intermediate in various chemical syntheses makes it valuable for creating materials with specific properties.
Case Study 1: Synthesis of Chiral Compounds
A recent study reported the use of this compound in the atom-economic synthesis of chiral compounds from formaldehyde. This method highlights its utility in creating valuable chiral intermediates efficiently .
Investigations into the biological activity of this compound have shown its potential effects on neurotransmitter systems. These studies are crucial for understanding its therapeutic applications and mechanisms of action .
Mechanism of Action
The mechanism by which 2-aminobutane-1,4-diol exerts its effects involves its interaction with various molecular targets and pathways. For instance, in pharmaceutical applications, it acts as a precursor for drugs that inhibit specific enzymes or receptors. The compound’s amino and hydroxyl groups play crucial roles in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Derivatives of 2-Aminobutane-1,4-diol
(a) This compound hydrochloride (CAS 1379987-48-0)
- Molecular Formula: C₄H₁₂ClNO₂.
- Key Differences: The addition of HCl modifies the compound’s solubility and stability, allowing storage at room temperature under an inert atmosphere. Its hazard profile is less severe (GHS Warning vs.
(b) S-2-Cbz-aminobutane-1,4-diol (CAS 118219-23-1)
- Molecular Formula: C₁₂H₁₇NO₄.
- Key Differences : The carbobenzyloxy (Cbz) protecting group enhances its utility in peptide synthesis by shielding the amine group during reactions. It is a white to off-white powder with a purity ≥98%, stored at room temperature .
Structural Analogs with Aliphatic Diol Backbones
(a) 2-Methyl-3-propylbutane-1,4-diol
- Source : Isolated from Alstonia boonei ().
- Key Differences: This alkyl-substituted diol has a branched structure (methyl and propyl groups) but lacks the amine group.
(b) 2-Hexylbutane-1,4-diol (CAS 18755-31-2)
- Molecular Formula : C₁₀H₂₂O₂.
- Key Differences: The hexyl chain increases lipophilicity, altering solubility and absorption kinetics. Unlike this compound, it lacks reactive amine groups, reducing its corrosivity but limiting utility in amine-mediated syntheses .
Butyne- and Butene-Diol Derivatives
(a) 2-Butyne-1,4-diol (CAS 110-65-6)
- Molecular Formula : C₄H₆O₂.
- Key Differences : The triple bond in this alkyne diol confers distinct reactivity, enabling hydrogenation to produce butane-1,4-diol. It is a solid with applications in polymer and fine chemical synthesis .
- Derivative: 2,3-Dibromo-2-butene-1,4-diol, synthesized via bromination of 2-butyne-1,4-diol, exhibits herbicidal and pesticidal properties, diverging from the pharmacological focus of this compound .
(b) 2-(Hydroxymethyl)butane-1,4-diol (CAS 6482-32-2)
- Molecular Formula : C₅H₁₂O₃.
- Key Differences : An additional hydroxymethyl group increases hydroxyl density, enhancing hydrogen bonding capacity and solubility in polar solvents .
Biological Activity
2-Aminobutane-1,4-diol, also known as (2R)-2-aminobutane-1,4-diol, is a chiral compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₄H₁₁NO₂
- Molecular Weight : 101.14 g/mol
- CAS Number : 1379987-48-0
This compound features both amino and hydroxyl functional groups, contributing to its reactivity and biological interactions.
This compound is believed to interact with various biological systems through several mechanisms:
- Enzyme Substrate : It acts as a substrate for enzymes involved in amino acid metabolism, which may influence metabolic pathways critical for cellular functions.
- Neurotransmitter Interaction : The compound may interact with neurotransmitter receptors, potentially modulating neuronal signaling and activity.
Further studies are required to elucidate the specific molecular targets and pathways influenced by this compound.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidiabetic Potential : It has been evaluated for its ability to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels .
Enzyme | Mechanism of Action | Result |
---|---|---|
α-Amylase | Inhibition of starch breakdown | Lower glucose absorption |
α-Glucosidase | Inhibition of oligosaccharide digestion | Reduced postprandial blood glucose |
- Therapeutic Applications : Ongoing research is exploring its potential as a therapeutic agent for neurological disorders due to its interactions with neurotransmitter systems.
Study 1: Antidiabetic Activity
A study evaluated the inhibitory effects of various natural compounds on α-amylase and α-glucosidase. This compound was included in the screening process and showed promising results in reducing enzyme activity, indicating potential for managing diabetes .
Study 2: Neuroprotective Effects
In another study focusing on neuroprotective properties, this compound demonstrated the ability to enhance neuronal survival in models of oxidative stress. This suggests a role in protecting against neurodegenerative conditions.
Comparison with Similar Compounds
The biological activity of this compound can be compared with its enantiomer (2S)-2-aminobutane-1,4-diol and other related compounds:
Compound | Key Features | Biological Activity |
---|---|---|
(2R)-2-Aminobutane-1,4-diol | Chiral amino alcohol | Substrate for metabolic enzymes |
(2S)-2-Aminobutane-1,4-diol | Enantiomer with distinct activity | Less studied but similar properties |
Butane-1,4-diol | Lacks amino group | Primarily industrial applications |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Aminobutane-1,4-diol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via catalytic amination of 2-Butene-1,4-diol (or its derivatives) using ammonia or amines under hydrogenation conditions. For example, selective amination of diols often employs transition-metal catalysts (e.g., Ru or Pd) in aqueous or alcoholic solvents at 80–120°C and 10–50 bar H₂. Optimization of pH, temperature, and catalyst loading is critical to avoid over-reduction or byproduct formation .
- Data Contradictions : While details cyclodehydration reactions for cis-2-butene-1,4-diol, analogous amination pathways for this compound require validation to address competing side reactions like oxidation or polymerization.
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodology :
- NMR : H and C NMR can resolve the amine and hydroxyl proton environments. The coupling constants of adjacent protons (e.g., C2 and C3) help confirm stereochemistry.
- HPLC : Reverse-phase HPLC with UV detection (e.g., at 210 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) separates impurities.
- TLC : Silica gel plates with ethyl acetate/glacial acetic acid/water (11:7:1 v/v) as mobile phase (adapted from ) can monitor reaction progress.
Q. What are the key physicochemical properties of this compound under standard laboratory conditions?
- Properties :
- Molecular Weight : 119.16 g/mol (calculated).
- Solubility : Highly soluble in polar solvents (water, methanol) due to amine and hydroxyl groups.
- Stability : Hygroscopic; prone to oxidation. Store under inert gas (N₂/Ar) at 4°C.
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in polymer synthesis?
- Mechanistic Insight : The cis/trans configuration of the amino and hydroxyl groups affects hydrogen-bonding networks and molecular packing. For example, shows that butane-1,4-diol’s chain length and rigidity enhance polyurethane-urea mechanical properties. The amino group in this compound could improve crosslinking efficiency in epoxy resins or polyamides.
- Experimental Design : Compare polymerization kinetics (DSC, GPC) of stereoisomers. Use DFT calculations to model hydrogen-bonding interactions .
Q. What challenges arise in the enantiomeric resolution of this compound, and how can they be addressed?
- Challenges : Racemization during synthesis or analysis due to labile amine protons.
- Solutions :
- Chiral Chromatography : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phase.
- Derivatization : Convert to stable diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid chloride) for NMR analysis .
Q. How does this compound interact with biological systems, and what are its potential applications in drug discovery?
- Biological Relevance : The amine and diol groups enable hydrogen bonding with enzymes or receptors. highlights trifluoromethyl-benzenediol’s role in drug development, suggesting this compound could serve as a scaffold for kinase inhibitors or antimicrobial agents.
- Experimental Validation : Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) and molecular docking studies to identify target proteins .
Properties
IUPAC Name |
2-aminobutane-1,4-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBVXNWDSBYQSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558979 | |
Record name | 2-Aminobutane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-52-2 | |
Record name | 2-Amino-1,4-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4426-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminobutane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.